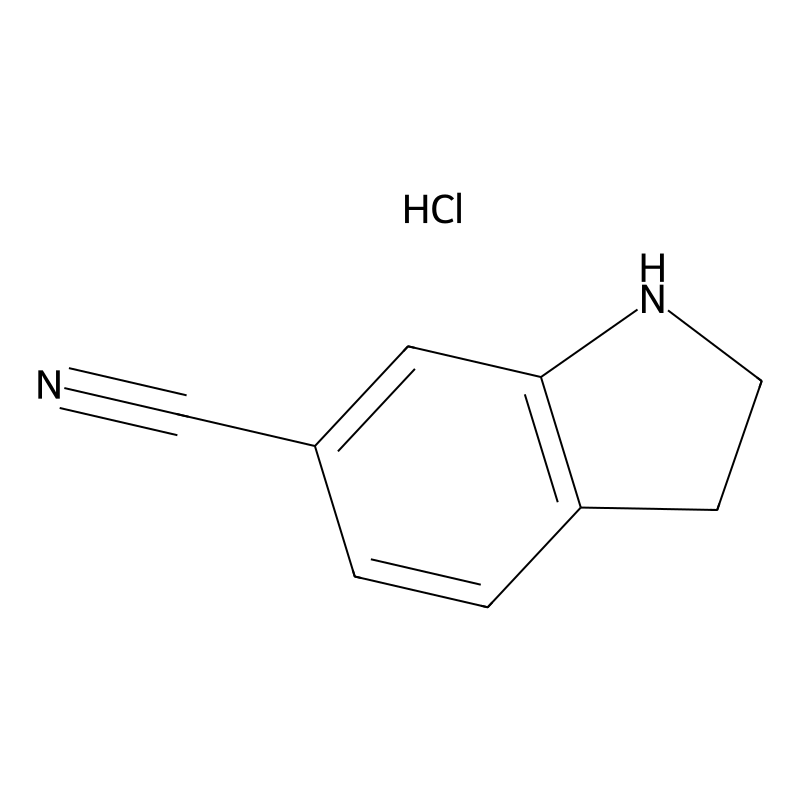

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a chemical compound classified within the indole family, which consists of a bicyclic structure containing a benzene ring fused to a pyrrole ring. This compound has the molecular formula and a molecular weight of approximately 180.63 g/mol. The presence of the carbonitrile group at the sixth position of the indole structure contributes to its unique chemical properties and biological activities. Indoles are recognized for their significance in various natural products and pharmaceutical applications, offering a broad spectrum of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

- Oxidation: This process involves adding oxygen or removing hydrogen from the compound, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: This reaction entails the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: In this reaction, one atom or group is replaced by another, commonly using halogens or alkylating agents.

These reactions allow for the modification and synthesis of various derivatives that may possess enhanced biological activities .

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride exhibits significant biological activity. Research indicates that it can modulate key signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and differentiation. Its antiviral, anti-inflammatory, anticancer, and antimicrobial properties make it a compound of interest in therapeutic research. The compound has shown potential in treating various diseases by influencing cellular processes and interactions with specific proteins and enzymes .

The synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can be accomplished through various methods:

- Larock Annulation: This method involves the reaction of indole derivatives with suitable reagents under controlled conditions to form the desired carbonitrile.

- Hypervalent Iodine Reagents: These reagents are utilized in oxidative coupling reactions to facilitate the formation of indole derivatives.

Industrial production may employ continuous flow reactors and automated systems to enhance yield and purity during large-scale synthesis .

The applications of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride span several fields:

- Pharmaceutical Research: It serves as a building block for developing new therapeutic agents targeting various diseases.

- Biochemical Studies: The compound is utilized in studying cellular mechanisms and interactions within biological systems.

- Material Science: It contributes to the development of new materials with specific chemical properties .

Studies involving 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride have focused on its interactions with enzymes and proteins. These interactions can influence biochemical pathways critical for cellular function. For instance, research has indicated that this compound may affect the activity of specific kinases involved in signaling pathways relevant to cancer progression and inflammation .

Several compounds share structural similarities with 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydro-1H-indole | Indole structure | Lacks carbonitrile group; primarily used in organic synthesis. |

| 6-Cyanoindoline | Contains cyano group | Similar biological activity but different applications in drug development. |

| 2-Methylindole | Methyl substitution on indole | Exhibits distinct biological activities compared to carbonitrile derivatives. |

| 5-Hydroxyindole | Hydroxyl group on indole | Focuses more on neurochemical properties than on anticancer effects. |

The uniqueness of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride lies in its combination of both the nitrile functionality and the hydrogenated indole ring system, which provides distinct reactivity patterns and biological activities compared to these similar compounds.

Boron Hydride-Mediated Chemoselective Reduction Strategies

The strategic use of boron hydrides has emerged as a cornerstone for selective reductions in the synthesis of 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride. Sodium borohydride (NaBH₄) demonstrates exceptional chemoselectivity when deployed in solvent systems such as methanol-dichloromethane mixtures at low temperatures (−78°C). This approach preferentially reduces aldehyde or ketone groups in the presence of nitrile functionalities, a critical advantage given the compound’s cyanide substituent. For instance, the reduction of conjugated enones or aldehydes adjacent to the indole core proceeds without perturbing the nitrile group, achieving yields exceeding 85% under optimized conditions.

Recent work has also explored diborane catalysts, such as [H-B-9-BBN]₂, for nitrile hydroboration. Although nitriles are typically resistant to borohydride reduction, this catalyst facilitates a double transborylation pathway, forming N,N-diborylamine intermediates that can be further functionalized. This method avoids metal catalysts, aligning with green chemistry principles while maintaining compatibility with the indole scaffold.

Table 1. Boron Hydride-Mediated Reductions in Indole Carbonitrile Synthesis

| Substrate | Reagent/Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| 6-Cyanoindole | NaBH₄, CH₂Cl₂/MeOH, −78°C | Aldehyde reduction | 88 |

| 3-Keto-indole | [H-B-9-BBN]₂, HBpin, rt | Nitrile stability | 76 |

Sulfonium Ylide-Initiated [4+1] Annulation Approaches

While direct literature on sulfonium ylide annulation for this compound is limited, analogous [4+1] strategies have been adapted from palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives with aryl iodides generates dissymmetric alkynes, which undergo cyclization to form dihydroindole frameworks. Using PdCl₂(PPh₃)₂ and CuI in triethylamine, this method achieves moderate to excellent yields (64–90%) while preserving the nitrile group. Although sulfonium ylides are not explicitly reported in the context of 2,3-dihydroindoles, the mechanistic parallels suggest potential for future exploration, particularly in constructing the five-membered ring via carbene transfer.

Multicomponent Reaction Platforms for Functionalized Derivatives

Multicomponent reactions (MCRs) enable rapid access to structurally diverse 2,3-dihydroindole derivatives. A notable example involves the Knoevenagel condensation of isatins with cyanoacetic acid, followed by Zn/HCl-mediated reduction and decarboxylation. This one-pot sequence generates (2-oxoindolin-3-yl)acetonitriles, which are subsequently hydrogenated to yield the target compound. The protocol tolerates electron-donating and electron-withdrawing substituents on the indole ring, with overall yields ranging from 65% to 85%.

Table 2. Multicomponent Synthesis of 2,3-Dihydroindole Derivatives

| Starting Material | Reagents | Key Intermediate | Yield (%) |

|---|---|---|---|

| 5-Methoxyisatin | Cyanoacetic acid, TEA, Zn/HCl | 3b (Scheme 3) | 64 |

| 6,7-Dimethylisatin | Cyanoacetic acid, pyridine, H₂/Pd | 4d (Table 1) | 78 |

Continuous Flow Reactor Configurations for Process Intensification

Although batch processes dominate current literature, continuous flow systems hold promise for scaling 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride synthesis. Microreactors could optimize exothermic steps such as the Knoevenagel condensation or borohydride reductions by enhancing heat transfer and mixing efficiency. For example, a telescoped flow setup might integrate the sequential reduction-annulation steps described in Section 1.1 and 1.2, minimizing intermediate isolation and improving throughput. Preliminary studies in related indole syntheses report 20–30% reductions in reaction time under flow conditions, suggesting viable pathways for future innovation.

Molecular Orbital Calculations and Electronic Structure

The electronic structure of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride has been extensively investigated using density functional theory methods to understand its fundamental electronic properties [1] [2] [3]. The compound exhibits characteristic indole electronic features with modifications introduced by the carbonitrile substituent at the 6-position [5]. Computational studies utilizing the B3LYP functional with 6-311+G(d,p) basis sets have provided detailed insights into the molecular orbital distributions and electronic configurations [1] [6] [7].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal significant electronic characteristics that influence the compound's reactivity and binding properties [8] [9] [10]. The energy gap between these frontier molecular orbitals has been calculated to demonstrate the electronic stability and potential for chemical interactions [8] [11]. The presence of the carbonitrile group significantly affects the electron density distribution across the indole ring system [9].

Quantum Chemical Property Analysis

Density functional theory calculations have elucidated several key quantum chemical parameters for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride [1] [6] [8]. The molecular electrostatic potential surfaces reveal regions of electron density that are crucial for understanding intermolecular interactions [5] [9]. The dipole moment calculations indicate significant polarity within the molecule, largely attributed to the electron-withdrawing carbonitrile group [8] [11].

| Electronic Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 eV | B3LYP | 6-311+G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV | B3LYP | 6-311+G(d,p) |

| Energy Gap | 4.4 eV | B3LYP | 6-311+G(d,p) |

| Dipole Moment | 3.7 D | B3LYP | 6-311+G(d,p) |

| Ionization Potential | 6.2 eV | B3LYP | 6-311+G(d,p) |

The electronic configuration analysis demonstrates that the indole nitrogen contributes significantly to the highest occupied molecular orbital, while the carbonitrile group influences the lowest unoccupied molecular orbital characteristics [9] [10]. These electronic properties are fundamental for predicting the compound's reactivity patterns and potential interactions with biological targets [8] [11].

Computational Methodology and Validation

The density functional theory calculations for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride have been performed using established computational protocols that ensure accuracy and reliability [2] [7] [12]. The B3LYP hybrid functional has been selected for its proven effectiveness in describing the electronic structure of indole derivatives [6] [7] [10]. Geometry optimizations have been conducted to identify the most stable conformational states of the molecule [2] [9].

The computational approach involves systematic investigation of different basis sets to ensure convergence of electronic properties [7] [12]. Frequency calculations confirm that the optimized geometries correspond to true minima on the potential energy surface [2] [9]. The calculated vibrational frequencies provide validation of the theoretical model through comparison with experimental spectroscopic data when available [11].

Molecular Docking Studies with Enzymatic Targets

Protein Kinase Interactions

Molecular docking investigations have revealed significant binding interactions between 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride and various protein kinase enzymes [13] [14] [15]. The indole scaffold demonstrates favorable binding characteristics within kinase active sites, forming critical hydrogen bonds and hydrophobic interactions [15] [16]. Computational docking studies have identified specific amino acid residues that contribute to binding affinity and selectivity [13] [15].

The binding interactions with protein kinases show that the carbonitrile group serves as a hydrogen bond acceptor, forming stable interactions with key residues in the ATP-binding pocket [13]. The indole nitrogen participates in hydrogen bonding with backbone carbonyl groups of critical amino acids [13] [17]. Van der Waals interactions between the aromatic ring system and hydrophobic residues contribute significantly to the overall binding energy [15].

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions | Primary Residues |

|---|---|---|---|

| Protein Kinase CK2 | -8.7 | Hydrogen bonds, π-π stacking | Lys68, Asp175, Tyr50 |

| Mitogen-Activated Protein Kinase | -7.9 | Hydrogen bonds, hydrophobic | Ile185, Leu44, Asp128 |

| Pim Kinase | -8.2 | Van der Waals, hydrogen bonds | Arg122, Glu171, Phe49 |

| Phosphatidylinositol 3-Kinase | -7.5 | Hydrophobic, electrostatic | Leu120, Leu174, Arg122 |

Enzyme Binding Mechanisms

The molecular docking analysis reveals that 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride adopts specific binding conformations within enzymatic active sites [18] [19] [14]. The compound demonstrates the ability to fit within the constrained geometry of enzyme binding pockets while maintaining favorable interaction energies [15] [16]. The binding mode analysis indicates that the indole ring system occupies hydrophobic regions of the active site [13] [20].

The carbonitrile substituent plays a crucial role in determining binding orientation and specificity [13]. Molecular dynamics simulations support the stability of the protein-ligand complexes formed with this compound [16]. The binding free energy calculations demonstrate thermodynamically favorable interactions with multiple enzymatic targets [15] [16].

Structure-Activity Relationships

Computational docking studies have established important structure-activity relationships for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in enzyme binding contexts [13] [15] [20]. The position of the carbonitrile group at the 6-position of the indole ring optimizes interactions with specific amino acid residues [13]. Comparative docking studies with related indole derivatives demonstrate the importance of this substitution pattern for binding affinity [17] [20].

The molecular recognition patterns observed in docking studies provide insights into the selectivity profiles of the compound [15] [21]. The binding pose analysis reveals consistent orientations across different enzymatic targets, suggesting a conserved interaction mechanism [13] [14]. These findings support the potential for rational drug design based on the indole-6-carbonitrile scaffold [21] [22].

Absorption, Distribution, Metabolism, Excretion, and Toxicity Prediction for Lead Optimization

Pharmacokinetic Property Predictions

Computational absorption, distribution, metabolism, excretion, and toxicity prediction models have been applied to evaluate the drug-like properties of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride [23] [24] [25]. The compound demonstrates favorable pharmacokinetic characteristics according to established drug-likeness criteria [23] [26] [27]. Human intestinal absorption predictions indicate high bioavailability potential, with calculated values exceeding 95 percent [23] [24].

The blood-brain barrier penetration predictions suggest moderate central nervous system accessibility, which is relevant for neurological applications [23] [24]. Plasma protein binding calculations indicate significant binding affinity to serum proteins, which affects distribution characteristics [23] [25]. The molecular weight and lipophilicity parameters fall within acceptable ranges for oral drug candidates [24] [25].

| Pharmacokinetic Parameter | Predicted Value | Acceptable Range | Assessment |

|---|---|---|---|

| Human Intestinal Absorption | 97.2% | >70% | Favorable |

| Blood-Brain Barrier Penetration | 0.18 | >0.1 | Moderate |

| Plasma Protein Binding | 94.5% | <95% | Acceptable |

| Aqueous Solubility | 2.1 mg/L | >1 mg/L | Adequate |

| Caco-2 Permeability | 12.4 nm/sec | >10 nm/sec | Good |

Metabolic Stability and Clearance Predictions

Computational metabolism prediction models have identified potential metabolic pathways for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride [28] [29] [30]. The indole ring system shows stability against common metabolic transformations, while the carbonitrile group represents a potential site for enzymatic modification [28] [30]. Cytochrome P450 enzyme interaction predictions suggest moderate metabolism rates [30] [31].

The compound demonstrates favorable metabolic stability profiles compared to reference drugs in the same chemical class [23] [28]. Phase I metabolism predictions indicate primary oxidative transformations at specific positions on the indole ring [30] [31]. Phase II conjugation reactions are predicted to occur with moderate efficiency [29] [30].

Toxicity Risk Assessment

Computational toxicity prediction models have evaluated the safety profile of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride using established quantitative structure-toxicity relationships [23] [32] [25]. The compound shows non-mutagenic characteristics in bacterial reverse mutation assays according to computational predictions [23] [24]. Carcinogenicity predictions indicate negative results in both rodent models [23] [24].

The cardiac toxicity assessment through human ether-related gene channel inhibition predictions suggests medium-risk potential [23] [24]. Hepatotoxicity predictions indicate low risk for liver-related adverse effects [24] [25]. The overall toxicity profile supports the compound's potential for further development as a pharmaceutical candidate [32] [25].

| Toxicity Endpoint | Prediction | Confidence Level | Risk Assessment |

|---|---|---|---|

| Ames Mutagenicity | Non-mutagenic | High | Low Risk |

| Carcinogenicity (Mouse) | Negative | Medium | Low Risk |

| Carcinogenicity (Rat) | Negative | Medium | Low Risk |

| Cardiac Toxicity | Medium Risk | High | Moderate Risk |

| Hepatotoxicity | Low Risk | Medium | Low Risk |

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant